molecular formula C22H28INO5 B6201593 benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate CAS No. 2694734-23-9

benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate

Cat. No.: B6201593
CAS No.: 2694734-23-9
M. Wt: 513.4
InChI Key:
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Description

Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H28INO5 and its molecular weight is 513.4. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate involves the reaction of piperidine-1-carboxylic acid with ethyl chloroformate to form ethyl piperidine-1-carboxylate. This intermediate is then reacted with benzyl bromide to form benzyl piperidine-1-carboxylate. The resulting compound is then reacted with 4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-one to form the final product.", "Starting Materials": [ "Piperidine-1-carboxylic acid", "Ethyl chloroformate", "Benzyl bromide", "4-(Ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-one" ], "Reaction": [ "Step 1: React piperidine-1-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl piperidine-1-carboxylate.", "Step 2: React ethyl piperidine-1-carboxylate with benzyl bromide in the presence of a base such as potassium carbonate to form benzyl piperidine-1-carboxylate.", "Step 3: React benzyl piperidine-1-carboxylate with 4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-one in the presence of a base such as potassium carbonate to form benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate." ] }

2694734-23-9

Molecular Formula

C22H28INO5

Molecular Weight

513.4

Purity

95

Origin of Product

United States

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